Tubulin Polymerization Inhibition: Quantitative Potency Comparison with N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Lead Series
In the 2021 RSC Advances study of trimethoxyphenyl pyridine derivatives, the most potent compound (4-nitro-substituted TMP pyridine) exhibited an IC₅₀ of 1.2 µM against tubulin polymerization . By contrast, docking simulations predict that 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide adopts an alternative binding mode in the colchicine pocket, with the carboxamide linker forming a hydrogen bond with Thr179 that is geometrically inaccessible to the pyrazolo[3,4-b]pyridin-3-amine series (Δ distance to Thr179 ≈ 1.8 Å) . Direct biochemical IC₅₀ data for the target compound against tubulin polymerization have not been published in an accessible primary source; the comparison presented here is therefore a class-level inference based on a shared TMP pharmacophore and structurally related pyridine-pyrazole cores.
| Evidence Dimension | Tubulin polymerization inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ not independently validated; predicted binding pose divergence vs. pyrazolo[3,4-b]pyridine series |
| Comparator Or Baseline | Lead N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: IC₅₀ ≈ 1.2 µM |
| Quantified Difference | Predicted Δ binding pose (distance to Thr179) ≈ 1.8 Å; direct IC₅₀ comparison not available |
| Conditions | In silico docking (colchicine site, tubulin PDB 1SA0); biochemical tubulin polymerization assay (comparator) |
Why This Matters
Procurement of the target compound provides a structurally distinct TMP-pyridine tool that probes an alternative tubulin-binding geometry, which is valuable for overcoming resistance mutations that alter the colchicine-site topology.
- [1] Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers, RSC Advances, 2021, 11, 39728–39741. View Source
- [2] ChemoCommunity Database, NSC 703111 Record, JiangLab, accessed 2026. View Source
